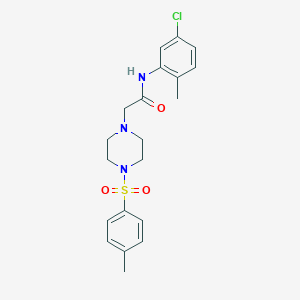
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide, commonly known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.
作用机制
CTAP acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids, such as endorphins, enkephalins, and dynorphins. This blockade of the μ-opioid receptor leads to a decrease in the activation of downstream signaling pathways, which results in a reduction of the physiological and behavioral effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal studies, CTAP has been shown to reduce the analgesic effects of opioids, decrease the rewarding effects of drugs of abuse, and reduce the development of tolerance and dependence to opioids. CTAP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using CTAP is its relatively low potency compared to other opioid antagonists. This can make it difficult to achieve complete blockade of the μ-opioid receptor in some experiments.
未来方向
There are a number of future directions for research involving CTAP. One area of interest is the role of the μ-opioid receptor in the development of addiction and the potential use of CTAP as a treatment for addiction. Another area of interest is the use of CTAP in the study of pain and the development of new analgesics that target the μ-opioid receptor. Finally, there is also interest in the development of new and more potent opioid antagonists that could be used in place of CTAP in some experiments.
合成方法
The synthesis of CTAP involves the reaction of 5-chloro-2-methylphenylacetic acid with piperazine and tosyl chloride. The resulting tosylpiperazine is then reacted with N-chlorosuccinimide to form the final product, CTAP. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
CTAP has been widely used as a research tool to study the μ-opioid receptor and its role in pain, reward, and addiction. CTAP has been shown to be a highly selective antagonist of the μ-opioid receptor, with little or no activity at other opioid receptors. This selectivity has made CTAP a valuable tool for studying the specific role of the μ-opioid receptor in various physiological and pathological processes.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCPIHFIZCBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

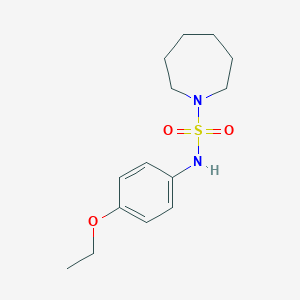
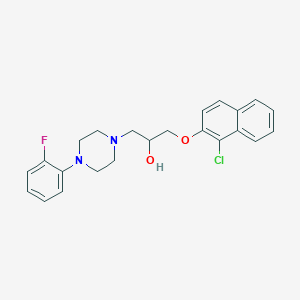
![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)
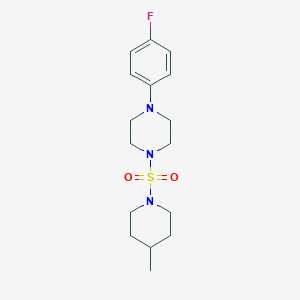

![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)

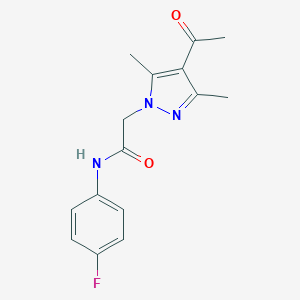

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)
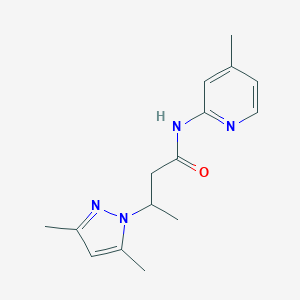
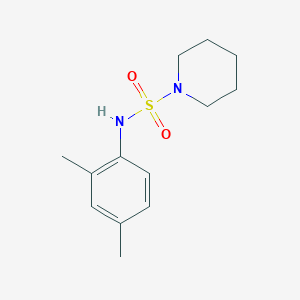

![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)